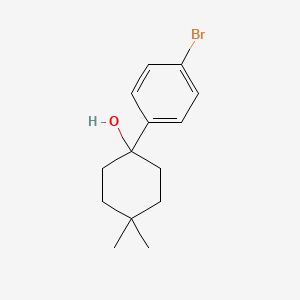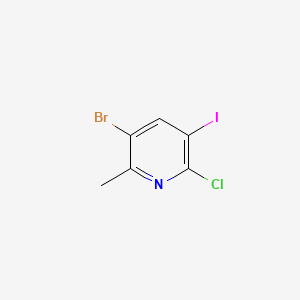
3-Bromo-4-(difluoromethoxy)thiophenol
Übersicht
Beschreibung
3-Bromo-4-(difluoromethoxy)thiophenol is an organosulfur compound with the molecular formula C7H5BrF2OS. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a thiophenol moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethoxy)thiophenol typically involves the bromination of 4-(difluoromethoxy)thiophenol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(difluoromethoxy)thiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted thiophenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfonic acids, sulfoxides, and sulfones.
Reduction Reactions: Products include thiols and other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(difluoromethoxy)thiophenol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and protein modification due to its reactive thiophenol group.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting diseases involving oxidative stress and inflammation.
Industry: In the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(difluoromethoxy)thiophenol involves its interaction with molecular targets through its reactive functional groups. The bromine atom and thiophenol moiety can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity, modification of protein structures, and alteration of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-(trifluoromethoxy)thiophenol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)thiophenol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4-(methoxy)thiophenol: Contains a methoxy group instead of a difluoromethoxy group, affecting its chemical properties and reactivity.
Uniqueness
3-Bromo-4-(difluoromethoxy)thiophenol is unique due to the presence of both a bromine atom and a difluoromethoxy group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.
Eigenschaften
IUPAC Name |
3-bromo-4-(difluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2OS/c8-5-3-4(12)1-2-6(5)11-7(9)10/h1-3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUVOPKWYHOEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)
![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)

